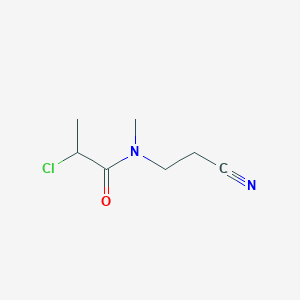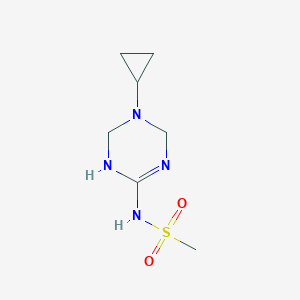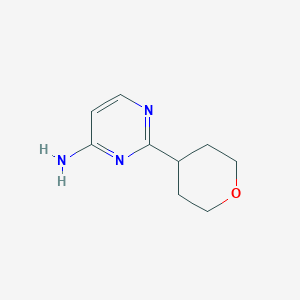
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Vue d'ensemble
Description
The compound “2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide” is a chemical with the molecular formula C11H10ClFN2O . It has a molecular weight of 240.66 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide” consists of a chloro group (Cl), a cyanoethyl group (C2H3CN), and a fluorophenyl group (C6H4F) attached to an acetamide group (CH3CONH2) .
Physical And Chemical Properties Analysis
“2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide” is a powder at room temperature . It has a melting point of 85-86 degrees Celsius .
Applications De Recherche Scientifique
Radical-Mediated Degradation Studies
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide, through related compounds, plays a role in studies of radical-mediated degradation, particularly in pharmaceuticals. A notable compound in this context is 2,2'-azobis(2-methylpropanenitrile) (AIBN), which degrades into N-(1-cyano-1-methylethyl)-2-methylpropanamide. This degradation product is crucial for monitoring the oxidative environment in forced degradation studies, offering insights into the kinetics of free radical formation and degradation pathways in pharmaceutical compounds (Wells-Knecht & Dunn, 2019).
Liquid Chromatographic Enantioseparation
The compound is relevant in the field of chromatography, particularly in enantioseparation techniques. It is associated with the development of direct high-performance liquid chromatographic methods for the separation of chiral compounds, including various analogs of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide and its derivatives. This is vital in analyzing and separating the enantiomers of complex organic compounds (Török et al., 2005).
Antimicrobial Activity Research
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide derivatives have been studied for their antimicrobial properties. Research on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, related to the compound , showed low antimicrobial activity against various bacterial strains, including staphylococci and yeast fungi. This research provides insights into the structure-activity relationship of these compounds in the context of antimicrobial efficacy (Grishchuk et al., 2013).
Synthesis and Herbicidal Activity
The compound is also significant in the synthesis of herbicides. For example, derivatives of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide have been synthesized as inhibitors of PSII electron transport, showing promising herbicidal activities. This showcases the compound's potential in agricultural applications, particularly in the development of new classes of herbicides (Wang et al., 2004).
Photocatalysis and Organic Synthesis
The compound and its analogs have been explored in photocatalysis and organic synthesis. For instance, studies on the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, related to 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide, have led to the development of novel intramolecular photocyclization techniques. These findings enhance our understanding of reaction mechanisms and synthetic pathways in organic chemistry (Nishio et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6(8)7(11)10(2)5-3-4-9/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJYJBNDKNZMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1420056.png)

![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1420059.png)





![6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420067.png)


![{2-[4-(Cyclopropylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1420073.png)